Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate
Overview
Description
Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate is a chemical compound that is part of a broader class of organic molecules which include a piperidine moiety linked to a phenyl group and an ester function. While the specific compound is not directly discussed in the provided papers, the general class of compounds is of interest due to their potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions. For instance, the synthesis of a compound with a piperidine protecting group for phenols was achieved through a process that was stable to ortho-lithiation conditions and could be deprotected via oxidation to N-oxides followed by Cope elimination or by mild Lewis acids . Another related compound was synthesized using a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine . These methods highlight the versatility and robustness of synthetic approaches in the context of piperidine-containing compounds.
Molecular Structure Analysis
The molecular structure of compounds in this class can be quite complex, with various functional groups contributing to their overall properties. For example, the molecular structure of a related compound was stabilized by hydrogen bonding and C-H…π interactions, which are crucial for the formation of H-bonded dimers in the crystal lattice . The conformation of the piperidine ring and its substituents can significantly influence the molecular geometry, as seen in the crystal structures of piperidine derivatives with different substituents .
Chemical Reactions Analysis
Piperidine-containing compounds can participate in a range of chemical reactions. The protecting group mentioned earlier can be removed through Cope elimination or by mild Lewis acids, demonstrating the chemical reactivity of the piperidine moiety under certain conditions . Additionally, the copolymerization of trisubstituted ethylenes with styrene, catalyzed by piperidine, indicates that piperidine can also act as a catalyst in polymerization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of a piperidine ring, phenyl groups, and ester functionalities can affect the compound's boiling point, solubility, and stability. For instance, the stability of the PIP group to harsh conditions such as boiling concentrated hydrobromic acid suggests that the piperidine moiety confers resilience to the molecule . The crystal structure analysis provides insights into the solid-state properties, such as lattice parameters and the influence of intermolecular interactions on the compound's stability .
Scientific Research Applications
Polymer Synthesis and Properties
Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate, and related compounds, have been used in the synthesis of polymers. Martino, Scandola, and Jiang (2012) synthesized poly[3-(4-(methylene)piperidin-1-yl)propanoate] (poly(MPP) or PMPP) and poly(PDL-co-MPP) copolymers using a lipase catalyst, which showed potential as biodegradable biomaterials for biomedical applications, like gene delivery (Martino, Scandola, & Jiang, 2012).
Synthetic Chemistry
D’hooghe et al. (2009) explored the conjugate addition of piperidine derivatives to alkyl acrylates, leading to the synthesis of novel compounds with potential applications in organic synthesis (D’hooghe, Tehrani, Buyck, & Kimpe, 2009). Milosevic et al. (2015) also investigated microwave-assisted treatment of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate with piperidine, producing carboxamides in good yields, indicating the utility of these compounds in synthesizing diverse chemical structures (Milosevic et al., 2015).
Antibacterial Applications
Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which exhibited moderate to talented antibacterial activity. This research highlights the potential of these compounds in developing new antibacterial agents (Khalid et al., 2016).
Herbicide Development
Xu, Zhang, Wang, and Li (2017) synthesized novel ethyl 2-(4-(pyridin-2-yl-oxy)phenylamino)propanoates/acetates, evaluating their herbicidal activities. One of the synthesized compounds showed comparable herbicidal activity to a commercial herbicide, indicating the potential use of these compounds in weed control (Xu, Zhang, Wang, & Li, 2017).
Antimicrobial and Imaging Agents
Abdel-Ghany et al. (2013) developed a novel dipeptide derivative of ethyl 2-(3-(4-hydroxyphenyl)-2-(2-(4-phenyl-5-((pyridin-4-ylamino)methyl)-4H-1,2,4-triazol-3-ylthio)acetamido)propanamido)-3-(1H-indol-3-yl)propanoate, showing antimicrobial activity and potential as an imaging agent for brain SPECT (Abdel-Ghany, Moustafa, Abdel-Bary, & Shamsel-Din, 2013).
Safety and Hazards
The safety information for Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate includes hazard statements H302, H315, H319, and H335 . The precautionary statements include P261 and P305+P351+P338 . It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .
properties
IUPAC Name |
ethyl 3-phenyl-2-piperidin-1-ylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-19-16(18)15(17-11-7-4-8-12-17)13-14-9-5-3-6-10-14/h3,5-6,9-10,15H,2,4,7-8,11-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLOJVMHVGRPPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391753 | |
Record name | ETHYL 3-PHENYL-2-(PIPERIDIN-1-YL)PROPANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
122806-10-4 | |
Record name | ETHYL 3-PHENYL-2-(PIPERIDIN-1-YL)PROPANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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